6-Morpholino-4-(o-tolyl)nicotinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-4-(o-tolyl)nicotinamide typically involves the reaction of 4-chloro-3-nitropyridine with o-toluidine to form 4-(o-tolyl)-3-nitropyridine. This intermediate is then reduced to 4-(o-tolyl)-3-aminopyridine, which is subsequently reacted with morpholine and nicotinoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Morpholino-4-(o-tolyl)nicotinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
6-Morpholino-4-(o-tolyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide
- 4-(2-Methylphenyl)-6-(4-morpholinyl)pyridine-3-carboxamide
Uniqueness
6-Morpholino-4-(o-tolyl)nicotinamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
342417-06-5 |
---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21) |
InChI Key |
OYLKTBMWEREQKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3 |
Origin of Product |
United States |
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